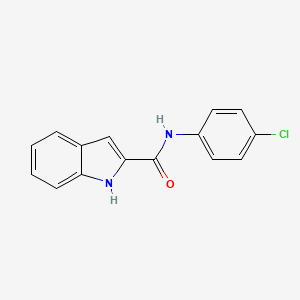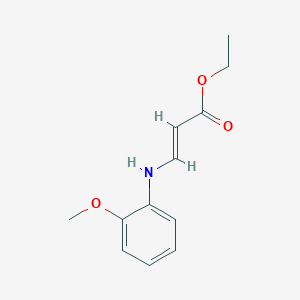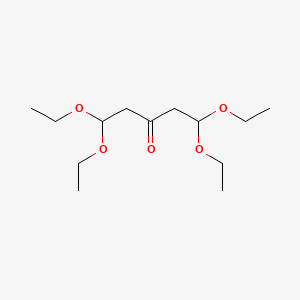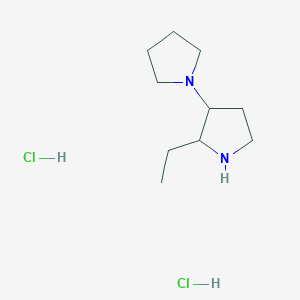
Sodium 4-aminophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-aminophenyl phosphate is a chemical compound with the molecular formula C6H7NO4P • Na. It is commonly used as a substrate for alkaline phosphatase in enzymatic reactions to quantify the enzyme’s activity. The enzymatic reaction involving this compound results in the production of phenol, which is used to determine alkaline phosphatase concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-aminophenyl phosphate can be synthesized through the phosphorylation of 4-aminophenol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted phenyl phosphate derivatives.
Scientific Research Applications
Sodium 4-aminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in enzymatic assays to measure alkaline phosphatase activity, which is crucial in studying various biological processes.
Medicine: It is used in diagnostic assays to detect enzyme levels in clinical samples.
Industry: this compound is used in the production of biosensors and other analytical devices.
Mechanism of Action
The primary mechanism of action of sodium 4-aminophenyl phosphate involves its role as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of phenol. This reaction is used to quantify the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .
Comparison with Similar Compounds
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, but it produces a yellow-colored product upon hydrolysis.
1-Naphthyl phosphate: Used in similar enzymatic assays but has different spectral properties.
Uniqueness: Sodium 4-aminophenyl phosphate is unique due to its specific interaction with alkaline phosphatase and the production of phenol, which can be easily quantified. Its use in various diagnostic and analytical applications highlights its importance in scientific research .
Properties
CAS No. |
75966-16-4 |
|---|---|
Molecular Formula |
C6H6NNa2O4P |
Molecular Weight |
233.07 g/mol |
IUPAC Name |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)






![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)






